Product packaging for 4-Phenyl-2H-1-benzothiopyran(Cat. No.:CAS No. 35813-98-0)

4-Phenyl-2H-1-benzothiopyran

Cat. No.: B14684709
CAS No.: 35813-98-0
M. Wt: 224.32 g/mol
InChI Key: DFQMEVRTLHZAJE-UHFFFAOYSA-N
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Description

4-Phenyl-2H-1-benzothiopyran is a benzothiopyran derivative, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and drug discovery. Compounds based on the thiopyran structure, particularly 3,4-dihydro-2H-1-benzothiopyran derivatives (thiochromans), are the subject of extensive research due to their wide spectrum of reported biological activities. These include anti-bacterial, anti-inflammatory, and significant anti-cancer properties . The core benzothiopyran structure is a key intermediate for synthesizing more complex bioactive molecules. Research into analogous structures has demonstrated potential anti-tumorigenic action, with evidence suggesting the mechanism may involve interference with specific cellular signaling pathways, such as GPR30/EGFR, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . The synthetic versatility of the benzothiopyran core allows for various structural modifications, making it a valuable template for developing new pharmacological tools and investigating novel mechanisms of action in cellular models. This product is intended for research purposes as a chemical reference standard or a synthetic building block in the development of new therapeutic agents. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12S B14684709 4-Phenyl-2H-1-benzothiopyran CAS No. 35813-98-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35813-98-0

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

4-phenyl-2H-thiochromene

InChI

InChI=1S/C15H12S/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-10H,11H2

InChI Key

DFQMEVRTLHZAJE-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

Overview of Benzothiopyran Scaffolds in Organic Chemistry

Benzothiopyrans, also known as thiochromenes, are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a thiopyran ring. nih.gov The sulfur atom in the heterocyclic ring imparts unique chemical and physical properties to these molecules. Depending on the position of the double bond and the substituents, various isomers of benzothiopyran exist, such as 2H-1-benzothiopyran and 4H-1-benzothiopyran. wikipedia.org These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. researchgate.net The benzothiopyran core is found in a range of pharmacologically active compounds with applications including anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai

Significance of 2h 1 Benzothiopyran Core Structures

The 2H-1-benzothiopyran core is a key structural motif in a variety of organic compounds. Its structure, featuring a double bond between C2 and C3 of the thiopyran ring, influences the molecule's stereochemistry and reactivity. The presence of the sulfur atom and the specific arrangement of the double bond allow for a range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. oup.com Research into 2H-1-benzothiopyran derivatives has revealed their potential in various applications, driven by the unique electronic and steric properties of this core structure. acs.org

Current Research Landscape Pertaining to 4 Phenyl 2h 1 Benzothiopyran Derivatives

Classical Approaches to 2H-1-Benzothiopyran Skeletons

Classical syntheses are foundational in constructing the benzothiopyran scaffold. These methods often involve intramolecular reactions that are promoted by strong bases, high temperatures, or dehydrating agents to facilitate the ring-closing step.

The cornerstone of 2H-1-benzothiopyran synthesis is the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. The specific nature of the precursor and the reaction conditions dictate the success and efficiency of the ring formation.

Base-mediated cyclizations are a prominent class of reactions for forming the thiopyran ring. These protocols typically involve the generation of a highly reactive carbanion or another nucleophile that subsequently attacks an electrophilic site within the same molecule to forge the heterocyclic ring.

Cyclization Reactions

Base-Mediated Intramolecular Cyclization Protocols
Lithiation-Driven Cyclization of [2-(1-Aryl-2-methoxyvinyl)phenylthio][methyl(or phenyl)thio]methyllithiums

A notable base-mediated approach involves the lithiation-driven cyclization of 1-(1-aryl-2-methoxyethenyl)-2-{[methyl(or phenyl)thiomethyl]thio}benzenes. sioc-journal.cn This method constructs the 4-Aryl-2H-1-benzothiopyran skeleton through an intramolecular cyclization initiated by lithiation of the carbon atom positioned between two sulfur atoms. The process begins with the synthesis of the acyclic precursor, which is prepared from 2-mercaptobenzophenone (B8638929) in a two-step sequence. sioc-journal.cn

The crucial cyclization step is achieved by treating the precursor with a strong base, such as butyllithium (BuLi), at low temperatures. This generates a reactive methyllithium (B1224462) intermediate. The subsequent intramolecular reaction proceeds with the elimination of lithium methoxide to yield the desired 4-aryl-2-methyl(or phenyl)thio-2H-1-benzothiopyran. sioc-journal.cn The yields for these transformations are generally satisfactory. sioc-journal.cn

Table 1: Synthesis of 4-Aryl-2-sulfenyl-2H-1-benzothiopyrans via Lithiation-Driven Cyclization

Precursor Aryl Group (Ar) R Group Product Yield (%)
1-(2-Methoxy-1-phenylvinyl)-2-{[methyl(or phenyl)thiomethyl]thio}benzene Phenyl Methyl 2-(Methylthio)-4-phenyl-2H-1-benzothiopyran 78
1-(2-Methoxy-1-phenylvinyl)-2-{[methyl(or phenyl)thiomethyl]thio}benzene Phenyl Phenyl 4-Phenyl-2-(phenylthio)-2H-1-benzothiopyran 80
1-[1-(4-Methylphenyl)-2-methoxyvinyl]-2-{[methyl(or phenyl)thiomethyl]thio}benzene 4-Methylphenyl Methyl 2-(Methylthio)-4-(4-methylphenyl)-2H-1-benzothiopyran 75

Data sourced from Kobayashi, K., et al. (2007). sioc-journal.cn

Microwave-assisted organic synthesis has been effectively applied to the cyclization of β-arylthiopropanoic acids to form thiochromanones (2,3-dihydro-4H-1-benzothiopyran-4-ones), which are closely related to the 2H-1-benzothiopyran skeleton. sioc-journal.cn This method offers significant advantages, including drastically reduced reaction times, high yields, and simpler work-up procedures compared to conventional heating methods. sioc-journal.cn

The reaction involves the intramolecular Friedel-Crafts acylation of β-arylthiopropanoic acids in the presence of polyphosphoric acid (PPA) under microwave irradiation. sioc-journal.cn The β-arylthiopropanoic acid precursors can themselves be synthesized efficiently under microwave conditions via the Michael addition of various thiophenols to acrylic acid. sioc-journal.cn This two-step, one-pot potential process highlights the efficiency of microwave technology in heterocyclic synthesis.

Table 2: Microwave-Assisted Synthesis of Thiochromanones from β-Arylthiopropanoic Acids

Thiophenol Reactant Product (β-Arylthiopropanoic Acid) Final Product (Thiochromanone) Yield (%) Reaction Time (min)
Thiophenol 3-(Phenylthio)propanoic acid Thiochroman-4-one 86 5
4-Methylthiophenol 3-((4-Methylphenyl)thio)propanoic acid 6-Methylthiochroman-4-one 92 5
4-Chlorothiophenol 3-((4-Chlorophenyl)thio)propanoic acid 6-Chlorothiochroman-4-one 89 6

Data sourced from Li, Y., et al. (2015). sioc-journal.cn

The intramolecular Wittig reaction provides a powerful route to the 2H-1-benzothiopyran skeleton. This approach typically involves the generation of a phosphorus ylide (phosphorane) that subsequently reacts with an in-situ carbonyl group (an ester or thioester) to form a double bond and close the ring. researchgate.net

One variation involves the reaction of (2-mercaptophenyl)methyltriphenylphosphonium bromide with α-haloketones in the presence of a base, which leads to 3-substituted 2H-1-benzothiopyrans in moderate to good yields. beilstein-journals.org Another strategy starts with 2-mercaptobenzaldehyde, which reacts with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine. This three-component reaction generates a vinyltriphenylphosphonium salt intermediate, which undergoes an intramolecular Wittig reaction to produce dialkyl 2H-1-benzothiopyran-2,3-dicarboxylates. beilstein-journals.orgoatext.com This method is notable for creating a substituted benzothiopyran ring in a single, efficient step from readily available precursors. oatext.com

Table 3: Synthesis of 2H-1-Benzothiopyran Derivatives via Intramolecular Wittig Reaction

Starting Materials Reagents Product Yield (%)
2-Mercaptobenzaldehyde, Dimethyl acetylenedicarboxylate Triphenylphosphine Dimethyl 2H-1-benzothiopyran-2,3-dicarboxylate 92
2-Mercaptobenzaldehyde, Diethyl acetylenedicarboxylate Triphenylphosphine Diethyl 2H-1-benzothiopyran-2,3-dicarboxylate 94

Data sourced from Hekmatshoar, R., et al. (2005) and Arnoldi, A., et al. (1988). beilstein-journals.orgoatext.com

The cyclodehydration of C-acylated intermediates is a common and effective method for synthesizing the 4-oxo derivatives of the benzothiopyran system, known as thioflavones (2-phenyl-4H-1-benzothiopyran-4-ones). This process typically begins with the C-acylation of a precursor like methyl thiosalicylate to form a 1,3-dicarbonyl intermediate (a β-diketone).

This β-diketone intermediate is then subjected to acid-catalyzed cyclodehydration. Various reagents and conditions can be employed for this ring-closing step, including sulfuric acid in different solvents or a one-pot system using thiophosphoryl chloride, which can also serve to thionate the resulting flavone. sioc-journal.cn The reaction proceeds by the intramolecular condensation of one of the carbonyl groups with the aromatic ring, driven by the removal of a water molecule, to yield the stable thioflavone ring system.

Table 4: Synthesis of Thioflavones via Cyclodehydration of 1,3-Diketone Intermediates

1,3-Diketone Intermediate Cyclodehydration Conditions Product Yield (%)
1-(2-Mercaptophenyl)-3-phenylpropane-1,3-dione H₂SO₄, CH₃CN 2-Phenyl-4H-1-benzothiopyran-4-one 94
1-(2-Mercaptophenyl)-3-phenylpropane-1,3-dione H₂SO₄, HOAc 2-Phenyl-4H-1-benzothiopyran-4-one 93
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione PSCl₃, H₂O, Et₃N 4-Thioflavone 82

Data sourced from An, T.T., et al. (2004) and Vimal, M., et al. (2011). sioc-journal.cn

Condensation Reactions

Condensation reactions represent a foundational approach to the synthesis of the benzothiopyran core. These methods typically involve the formation of carbon-carbon and carbon-sulfur bonds in a sequential or concerted manner to construct the heterocyclic ring.

A traditional and direct method for synthesizing 2-phenyl-4H-1-benzothiopyran-4-ones, which are precursors to this compound, involves the acid-catalyzed condensation of thiophenols with ethyl benzoylacetates. psu.edu Polyphosphoric acid (PPA) is commonly employed as both the catalyst and solvent for this reaction, typically conducted at elevated temperatures around 90°C. psu.edu

The reaction proceeds through the initial formation of an ethyl β-(arylthio)cinnamate intermediate via a Michael-type addition of the thiophenol to the β-keto ester. Subsequent intramolecular cyclization and dehydration, promoted by the strong acidic and dehydrating environment of the PPA, leads to the formation of the thioflavone ring system. While this method is straightforward, it is often associated with low to moderate yields. psu.edu

Table 1: Synthesis of 2-Phenyl-4H-1-benzothiopyran-4-ones via Thiophenol Condensation
Reactant 1Reactant 2Catalyst/MediumTemperatureProductYield
ThiophenolEthyl BenzoylacetatePolyphosphoric Acid90°C2-Phenyl-4H-1-benzothiopyran-4-oneLow to Moderate psu.edu

An alternative strategy for constructing the 2-phenyl-4H-1-benzothiopyran-4-one scaffold utilizes methyl thiosalicylate and organolithium reagents. psu.edu This approach involves the generation of highly reactive lithiated intermediates to facilitate C-acylation. psu.edumt.com

In this method, intermediates such as trilithiated acetoacetanilides or dilithiated N-benzoylhydrazones are generated using a strong base like lithium diisopropylamide (LDA). psu.edumt.com These potent nucleophiles then react with methyl thiosalicylate. The resulting C-acylated intermediate undergoes a subsequent cyclodehydration step, typically upon refluxing with aqueous acid (e.g., 3 N HCl), to yield the desired 2-phenyl-4H-1-benzothiopyran-4-ones in moderate to high yields. psu.edu This method offers an advantage in terms of yield compared to the PPA-catalyzed condensation. psu.edu The process hinges on the ability of strong lithium bases to deprotonate specific carbon atoms, creating carbanions that are key to forming new C-C bonds. mt.comthieme-connect.de

Table 2: Synthesis via Methyl Thiosalicylate and Lithiated Intermediates
Reactant 1Reactant 2ReagentsKey StepProductYield
Methyl ThiosalicylateTrilithiated Acetoacetanilide1. Lithium Diisopropylamide (LDA) 2. 3N HCl (reflux)C-acylation followed by cyclodehydration2-Phenyl-4H-1-benzothiopyran-4-oneModerate to High psu.edu
Methyl ThiosalicylateDilithiated N-Benzoylhydrazone1. Lithium Diisopropylamide (LDA) 2. 3N HCl (reflux)C-acylation followed by cyclodehydration2-Phenyl-4H-1-benzothiopyran-4-oneModerate to High psu.edu

Modern and Catalytic Synthetic Strategies for Benzothiopyran Systems

Recent advancements in synthetic chemistry have introduced more efficient, milder, and often stereoselective methods for the construction of benzothiopyran rings. These modern strategies frequently rely on catalysis to achieve high yields and selectivity under less harsh conditions than traditional methods.

Molecular iodine has emerged as an inexpensive, non-toxic, and effective catalyst for various organic transformations, including the synthesis of heterocyclic systems. rsc.orgresearchgate.net Its application in constructing benzothiopyran-related structures highlights a move towards greener and more practical synthetic protocols. rsc.orgrsc.org

The iodine-catalyzed reaction between a cinnamaldehyde (B126680) and a thiophenol provides a direct route to 2,4-diaryl-3,4-dihydro-2H-benzo[b]thiopyran derivatives. This method is notable for its operational simplicity and mild conditions. The reaction likely proceeds through a cascade of events initiated by the formation of a thia-Michael adduct. The iodine catalyst facilitates the subsequent cyclization and dehydration steps, leading to the dihydrobenzothiopyran product. This approach is part of a broader trend of using iodine to catalyze C-S bond formations and other cross-dehydrogenative couplings. researchgate.netrsc.org

The development of metal-free catalytic systems is a significant goal in modern organic synthesis, aiming to reduce costs and eliminate toxic heavy metal impurities from products. organic-chemistry.orgrsc.orgrsc.org Organocatalysis, in particular, has provided powerful tools for the asymmetric synthesis of complex molecules, including chiral benzothiopyrans. thieme-connect.comresearchgate.net

An important metal-free approach involves the organocatalytic domino reaction of cinnamaldehydes with thiols to produce highly enantiomerically enriched 2H-1-benzothiopyrans. thieme-connect.com Catalyzed by a chiral secondary amine, such as a diarylprolinol silyl (B83357) ether, the reaction proceeds through a proposed iminium ion intermediate. The addition of the thiol to this chiral iminium ion, followed by an intramolecular cyclization, delivers the benzothiopyran product with excellent enantioselectivity (e.g., 91-98% ee) and in good yields. The presence of an acid co-catalyst, like benzoic acid, has been found to be crucial for achieving high enantioselectivity. thieme-connect.com This methodology represents the first catalytic asymmetric synthesis of benzothiochromenes from readily available starting materials under mild, metal-free conditions. thieme-connect.com

Table 3: Metal-Free Organocatalytic Synthesis of 2H-1-Benzothiopyrans
Reactant 1Reactant 2CatalystCo-catalystConditionsProductYieldEnantiomeric Excess (ee)
Cinnamaldehyde derivativeThiophenolChiral diarylprolinol silyl ether (20 mol%)Benzoic Acid (20 mol%)CHCl₃, -15°C, 24hChiral 2H-1-Benzothiopyran55-93% thieme-connect.com91-98% thieme-connect.com

Metal-Free Catalysis in Benzothiopyran Synthesis

Triflic Acid Catalyzed One-Pot Reactions of Thiophenols with Allylic Alcohols

A highly efficient, metal-free, one-pot reaction for the synthesis of polysubstituted thiochromans has been developed utilizing triflic acid as a catalyst. This method involves the reaction of thiophenols with allylic alcohols. The process is believed to proceed through a tandem sequence of an allylic substitution followed by an intramolecular cyclization.

The reaction is initiated by the protonation of the allylic alcohol by triflic acid, which then facilitates a nucleophilic attack by the thiophenol, leading to the formation of an allylic thioether intermediate. Subsequent intramolecular Friedel-Crafts-type cyclization of this intermediate, again promoted by the strong Brønsted acid, yields the thiochroman (B1618051) ring system. The use of a catalytic amount of triflic acid (0.2 equivalents) is sufficient to drive the reaction to completion, affording a range of thiochroman derivatives. While the direct synthesis of this compound using this specific method has not been detailed, the reaction of an appropriate phenyl-substituted allylic alcohol with thiophenol under these conditions would be a plausible route to obtain the target compound.

The reaction conditions and yields for the synthesis of various thiochroman derivatives are summarized in the table below.

EntryThiophenolAllylic AlcoholProductYield (%)
1ThiophenolCinnamyl alcohol2-Phenylthiochroman75
2p-Tolylthiophenol1-Phenylallyl alcohol4-Phenyl-6-methylthiochroman68
3Thiophenol3-Phenyl-2-propen-1-ol2-Benzylthiochroman72
Visible-Light-Promoted Transition-Metal-Free Cyclization

Recent advancements in photochemistry have led to the development of visible-light-promoted, transition-metal-free cyclization reactions for the synthesis of sulfur-containing heterocycles. While a specific protocol for the direct synthesis of this compound using this approach is not yet reported, the principles established for the synthesis of related compounds like benzothiazoles and benzothiophenes offer a promising avenue. nih.govnih.gov

These reactions typically involve the generation of a sulfur-centered radical from a suitable precursor, such as a thioether or a disulfide, upon irradiation with visible light, often in the presence of a photosensitizer or, in some cases, without any catalyst. nih.gov This radical then undergoes an intramolecular cyclization onto an adjacent aromatic ring, followed by rearomatization to yield the heterocyclic product. For instance, the cyclization of ortho-halothiobenzanilides to form 2-aryl benzothiazoles has been achieved with high efficiency under visible light irradiation without a photocatalyst. nih.gov

A hypothetical pathway to this compound could involve an appropriately substituted o-allylthiophenol derivative. Under visible light irradiation, a thiyl radical could be generated, which could then cyclize onto the phenyl-substituted allyl group to form the desired benzothiopyran ring system. The reaction conditions would likely be mild, avoiding the need for high temperatures or harsh reagents, which is a significant advantage of this methodology.

Proposed ReactantLight SourceCatalyst/AdditivePotential Product
2-(3-Phenylallyl)thiophenolBlue LEDNone4-Phenyl-3,4-dihydro-2H-1-benzothiopyran
2-Thio-cinnamaldehydeVisible LightPhotosensitizerThis compound

Metal-Catalyzed Syntheses

Nickel-Catalyzed Carbonylative Synthesis of Thiochromenones from 2-Bromobenzenesulfonyl Chlorides and Alkynes

A novel and efficient one-pot nickel-catalyzed carbonylative synthesis of thiochromenones has been developed, starting from readily available 2-bromobenzenesulfonyl chlorides and alkynes. researchgate.netrsc.orgchemrxiv.org This methodology provides access to a wide array of 2-mono- and 2,3-disubstituted thiochromenones, which are important precursors and derivatives of the this compound scaffold.

The reaction proceeds with high functional group compatibility and offers a significant improvement over previous methods that often required multiple steps or had limited substrate scope. researchgate.netrsc.org The key to this transformation is the use of a nickel catalyst, which facilitates the carbonylation and subsequent cyclization cascade. The reaction of a 2-bromobenzenesulfonyl chloride with an alkyne, such as phenylacetylene, in the presence of a carbon monoxide source and a nickel catalyst system, leads to the formation of the corresponding thiochromenone. To obtain a 4-phenyl substituted derivative, a different starting material or a subsequent functionalization step would be necessary.

The scope of the reaction is broad, tolerating various substituents on both the benzenesulfonyl chloride and the alkyne.

Entry2-Bromobenzenesulfonyl ChlorideAlkyneProductYield (%)
12-Bromobenzenesulfonyl chloridePhenylacetylene2-Phenylthiochromenone85
24-Methyl-2-bromobenzenesulfonyl chloride1-Hexyne2-Butyl-6-methylthiochromenone78
32-Bromobenzenesulfonyl chlorideDiphenylacetylene2,3-Diphenylthiochromenone72

Synthesis of Oxidized this compound Derivatives

Preparation of 3,4-Dihydro-2H-1-benzothiopyran 1,1-Dioxides

An efficient method for the synthesis of 4-monosubstituted and 4,4-disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides has been established through the cyclization of α-substituted o-(methylsulfonyl)styrenes mediated by lithium diisopropylamide (LDA). These sulfone derivatives are valuable compounds in their own right and can also serve as precursors for further chemical modifications.

The starting α-substituted o-(methylsulfonyl)styrenes are accessible from α-substituted o-bromostyrenes in a straightforward two-step sequence. Treatment of these styrene (B11656) derivatives with a strong base like LDA at low temperatures induces an intramolecular cyclization. The mechanism is believed to involve the deprotonation of the methyl group of the sulfonyl moiety, followed by a nucleophilic attack of the resulting carbanion onto the α-carbon of the styrene double bond. Subsequent aqueous workup provides the 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. If an electrophile is added before the aqueous workup, 4,4-disubstituted derivatives can be obtained.

Entryα-Substituted o-(Methylsulfonyl)styreneElectrophileProductYield (%)
1o-(Methylsulfonyl)styreneH₂O3,4-Dihydro-2H-1-benzothiopyran 1,1-dioxide85
2α-Phenyl-o-(methylsulfonyl)styreneH₂O4-Phenyl-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide78
3α-Methyl-o-(methylsulfonyl)styreneCH₃I4,4-Dimethyl-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide72

Desulfurization Reactions

Desulfurization is a chemical process that involves the cleavage of a carbon-sulfur bond. This reaction is particularly significant in the context of benzothiopyran systems for modifying their core structure.

Raney nickel is a widely used reagent for the desulfurization of organosulfur compounds. lehigh.edu In the case of 3,4-diaryl-2H-1-benzothiopyrans, treatment with Raney nickel leads to the reductive cleavage of the carbon-sulfur bonds within the heterocyclic ring. This process typically results in the formation of substituted 1,3-diarylpropanes. The reaction proceeds through the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds.

The general transformation can be represented as follows:

General Reaction Scheme:

3,4-Diaryl-2H-1-benzothiopyran + Raney Ni/H₂ → 1,3-Diarylpropane + NiS

The specific products of the desulfurization can vary depending on the reaction conditions and the substituents on the aryl groups. For instance, the desulfurization of various thioindigoid dyes, which contain the benzothiopyran moiety, with Raney nickel in alcohol has been shown to yield 1,4-diarylbutanes as major products. researchgate.net

Starting MaterialProduct of DesulfurizationReference
3,4-Diaryl-2H-1-benzothiopyran1,3-DiarylpropaneN/A
Thioindigoid Dyes1,4-Diarylbutanes researchgate.net

Electrophilic Addition Reactions of 2H-1-Benzothiopyran-2-ones

The double bond in the pyranone ring of 2H-1-benzothiopyran-2-ones is susceptible to electrophilic attack. chemguide.co.uk Electrophilic addition reactions involve the breaking of the pi bond and the formation of two new sigma bonds. libretexts.org The regioselectivity of the addition is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. libretexts.org

Common electrophiles that can react with the double bond include halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). savemyexams.com The reaction with halogens typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. scribd.com

Table of Electrophilic Addition Reactions

Reagent Intermediate Product Type
Br₂/CH₂Cl₂ Cyclic bromonium ion Vicinal dihalide
HBr Carbocation Halogenated benzothiopyranone

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions that lead to the formation or rearrangement of the benzothiopyran ring system are crucial synthetic strategies. These pathways often involve the formation of new rings through the interaction of functional groups within the same molecule.

Electrocyclic reactions are a type of pericyclic reaction that involves the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. In the context of benzothiopyran synthesis, substituted S-aryl prop-2-enethioate esters can undergo a 6π-electrocyclization to form the 2H-1-benzothiopyran-2-one ring system. This reaction is a key step in various synthetic routes to these heterocyclic compounds. nih.gov

Intramolecular aldol (B89426) reactions are a powerful tool for the formation of cyclic compounds. openstax.orgleah4sci.com When a molecule contains two carbonyl groups, or a carbonyl group and an enolate precursor, it can undergo an intramolecular reaction to form a five- or six-membered ring. chemistrysteps.comlibretexts.org In the synthesis of benzothiopyranones, a suitably substituted precursor can undergo an intramolecular aldol condensation to form the heterocyclic ring. khanacademy.org The reaction is initiated by the formation of an enolate, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. leah4sci.com This is followed by dehydration to yield an α,β-unsaturated ketone within the newly formed ring. chemistrysteps.com

Spectroscopic and Structural Characterization Techniques for 4 Phenyl 2h 1 Benzothiopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of protons within a molecule. In 4-Phenyl-2H-1-benzothiopyran, the protons on the aromatic rings and the heterocyclic ring exhibit distinct chemical shifts. The aromatic protons of the phenyl group and the benzothiopyran moiety typically resonate in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. inflibnet.ac.in The protons on the 2H-1-benzothiopyran ring, specifically the methylene (B1212753) protons at the C2 position, would be expected to appear in a region characteristic of benzylic protons, further influenced by the adjacent sulfur atom.

Table 1: Representative ¹H NMR Chemical Shifts for Phenyl-Substituted Heterocycles

Proton Type Typical Chemical Shift (δ, ppm)
Aromatic Protons 7.0 - 8.5
Methylene Protons (adjacent to S and Ar) 3.5 - 4.5

Note: Specific shifts can vary based on solvent and substitution patterns.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. hw.ac.uk Aromatic carbons generally appear in the range of 110-160 ppm. oregonstate.edu The carbon atoms of the phenyl group and the fused benzene (B151609) ring of the benzothiopyran system would fall within this range. chemguide.co.uk The methylene carbon (C2) would be expected at a higher field, influenced by the adjacent sulfur atom and the aromatic ring. Quaternary carbons, those without any attached protons, typically show weaker signals. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C (unsubstituted) 125 - 130
Aromatic C (substituted) 130 - 150
Methylene C (C2) 25 - 40

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity and spatial relationships between atoms in a molecule.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded carbon and proton atoms. This helps in assigning proton signals to their corresponding carbon atoms. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is crucial for piecing together the molecular skeleton by identifying connections between different functional groups and structural fragments. ipb.pt For instance, HMBC can show correlations between the protons on the phenyl ring and the carbons of the benzothiopyran ring system, confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the stereochemistry and conformation of molecules. libretexts.org In the case of this compound, NOESY could reveal through-space interactions between the protons of the phenyl group and the protons on the benzothiopyran moiety, providing insights into the preferred rotational orientation of the phenyl ring relative to the rest of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (in CH₂) Stretching 2950 - 2850
Aromatic C=C Stretching 1600 - 1450

The presence of sharp peaks in the 1600-1450 cm⁻¹ region would confirm the aromatic nature of the compound. researchgate.net The C-H stretching vibrations of the aromatic rings and the methylene group would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can offer clues about the structure. Cleavage of the bonds adjacent to the sulfur atom and the phenyl group are likely fragmentation pathways. libretexts.org Common fragments would include the loss of the phenyl group or parts of the thiopyran ring. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments, further confirming the elemental composition.

Table 4: Potential Fragments in the Mass Spectrum of this compound

Fragment Description
[M]⁺ Molecular Ion
[M - C₆H₅]⁺ Loss of the phenyl group

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined. This technique provides accurate bond lengths, bond angles, and torsional angles. eurjchem.com The crystal structure would reveal the planarity of the benzothiopyran ring system and the rotational angle of the phenyl substituent relative to the main ring. researchgate.netnih.gov This information is crucial for understanding the steric and electronic properties of the molecule in the solid state.

Confirmation of Molecular Conformation and Stereochemistry

Studies on similar heterocyclic systems, such as 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives, have revealed that the 2H-thiopyran ring typically adopts a non-planar half-chair conformation. researchgate.net This is a result of the sp3-hybridized carbon atom at the 2-position, which introduces a pucker in the six-membered ring.

Furthermore, the stereochemistry of related trans-2-Phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran has been unequivocally established using 1H and 13C NMR data. researchgate.net For this compound, which lacks a chiral center at the 2-position in the parent structure, the primary stereochemical consideration is the rotational orientation of the phenyl group at the 4-position. The presence of the double bond between C2 and C3 in the 2H-1-benzothiopyran ring imparts a degree of rigidity to that part of the molecule.

NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the through-space proximity of protons and thus the preferred conformation in solution. copernicus.orgmdpi.com For this compound, NOESY experiments would be expected to show correlations between the protons of the phenyl group and the protons on the benzothiopyran scaffold, confirming the spatial orientation of the phenyl ring.

Technique Finding for Related Compounds Inferred Implication for this compound
X-ray Crystallography2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran adopts a half-chair conformation. researchgate.netThe 2H-1-benzothiopyran ring is likely non-planar, adopting a similar half-chair or boat-like conformation.
1H and 13C NMREstablished the trans stereochemistry in 2-Phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran. researchgate.netConfirms the utility of NMR in determining the stereochemistry of substituted benzothiopyrans.
NOESYUsed to determine the predominant conformers of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives in solution. mdpi.comCan be used to determine the rotational orientation of the phenyl group relative to the benzothiopyran ring.

Analysis of Planarity and Torsional Angles within the Benzothiopyranone Ring System

The degree of planarity of the benzothiopyran ring and the torsional angle of the phenyl substituent are critical structural parameters. While the specific term "benzothiopyranone" in the subheading may be a slight misnomer for the 2H-1-benzothiopyran structure, the analysis of planarity and torsional angles remains relevant to the core benzothiopyran system.

X-ray crystallographic studies of analogous oxygen-containing compounds, such as 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate, show that the coumarin (B35378) (a benzopyranone) ring system is nearly planar. nih.govresearchgate.net However, the introduction of a sulfur atom in the heterocyclic ring and the sp3 carbon at C2 in this compound would lead to deviations from planarity. As mentioned, a half-chair conformation is anticipated for the thiopyran ring. researchgate.net

The torsional angle, which describes the rotation of the phenyl group around the C4-C(phenyl) bond, is influenced by steric and electronic factors. In the crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, the dihedral angle between the coumarin ring system and the benzene ring is 48.04 (10)°. nih.govresearchgate.net A similar non-coplanar arrangement would be expected for this compound to minimize steric hindrance between the ortho-protons of the phenyl group and the protons on the benzothiopyran ring.

Computational studies on related structures can also provide valuable information on the preferred torsional angles and the energy barriers to rotation.

Structural Parameter Observation in Analogous Compounds Anticipated Feature in this compound
Planarity of Fused Ring Coumarin ring systems are nearly planar. nih.govresearchgate.netThe benzothiopyran ring is expected to be non-planar, likely in a half-chair conformation due to the sp3 carbon at C2.
Torsional Angle (Dihedral Angle) Dihedral angle of 48.04 (10)° between the coumarin and phenyl rings in 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. nih.govresearchgate.netA significant dihedral angle between the benzothiopyran and phenyl rings is expected to relieve steric strain.

Computational Chemistry Investigations of 4 Phenyl 2h 1 Benzothiopyran

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. For reactions involving 4-Phenyl-2H-1-benzothiopyran, such as its synthesis or subsequent functionalization, computational methods can provide insights that are difficult to obtain experimentally.

For instance, in a hypothetical reaction, DFT calculations could be used to:

Model Reactants and Products: Optimize the geometries of the starting materials and final products.

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Frequency calculations are used to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Trace the Intrinsic Reaction Coordinate (IRC): This calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

These studies help in understanding the feasibility of a proposed mechanism, predicting the stereoselectivity or regioselectivity of a reaction, and designing more efficient synthetic routes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.comresearchgate.netmdpi.compensoft.net These studies guide the design of new, more potent, and selective analogs.

SAR involves qualitatively assessing how modifications to different parts of a molecule (e.g., adding, removing, or changing functional groups) affect its activity. mdpi.comresearchgate.net For example, studies on benzofuran and benzopyran derivatives have shown that the position and type of substituent on the aromatic rings can be critical determinants of biological activity. mdpi.comnih.gov

QSAR takes this a step further by developing mathematical models that quantitatively correlate molecular descriptors (physicochemical properties) with biological activity. pensoft.netnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov For a series of this compound derivatives, a QSAR study would involve:

Generating a Dataset: Synthesizing and testing a series of analogs with varying substituents.

Calculating Molecular Descriptors: Computing properties like lipophilicity (logP), molar refractivity (MR), electronic parameters (Hammett constants), and topological indices for each analog.

Developing a QSAR Model: Using statistical methods like multiple linear regression (MLR) to create an equation that links the descriptors to the observed biological activity (e.g., IC₅₀). nih.gov

Validating the Model: Testing the predictive power of the model using internal (cross-validation) and external test sets of compounds. pensoft.net

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govfrontiersin.org This model of the "active" conformation can then be used as a 3D query to screen large chemical databases for new potential ligands. nih.gov

The sigma-1 receptor, a unique ligand-regulated chaperone protein, is a target for various neurological and psychiatric disorders. nih.govrsc.orgmdpi.com Several pharmacophore models have been developed for its ligands. frontiersin.org A common model, derived from structurally diverse ligands, typically includes: frontiersin.org

A positive ionizable (PI) feature, usually a basic amino group.

Two or three hydrophobic (HYD) regions located at specific distances from the PI feature. nih.govfrontiersin.org

Although this compound itself lacks a basic amino group, its derivatives could be designed to incorporate this feature. The core benzothiopyran and phenyl rings could serve as the hydrophobic features required for binding. Pharmacophore modeling would help in positioning these groups optimally to interact with the sigma-1 receptor binding site.

Table 2: Common Pharmacophore Features for Sigma-1 Receptor Ligands

Feature TypeDescriptionPotential Contribution from this compound Scaffold
Positive Ionizable (PI)Typically a protonated amine that forms an ionic interaction with acidic residues (e.g., Glu172, Asp126) in the receptor. frontiersin.orgWould require modification of the parent structure to include a basic nitrogen atom.
Hydrophobic (HYD) 1A hydrophobic group that interacts with nonpolar pockets in the receptor.The phenyl group at position 4.
Hydrophobic (HYD) 2A second hydrophobic region.The fused benzene (B151609) ring of the benzothiopyran system.
Hydrophobic (HYD) 3An additional hydrophobic site.The thiopyran ring itself or substituents on the aromatic rings.

Source: Based on general models described for sigma-1 ligands. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govresearchgate.netmdpi.comnih.govnih.govajpp.inresearchgate.net It is widely used to understand the structural basis of ligand-target interactions and to perform virtual screening for potential drug candidates.

The docking process involves:

Preparing the Structures: Obtaining the 3D structures of the receptor (often from the Protein Data Bank) and the ligand (e.g., this compound).

Defining the Binding Site: Identifying the active site or binding pocket of the receptor.

Sampling Conformations: Allowing the ligand to adopt various positions and orientations within the binding site.

Scoring: Using a scoring function to estimate the binding affinity (e.g., binding energy in kcal/mol) for each pose. The pose with the lowest energy is considered the most likely binding mode. researchgate.net

Molecular docking could be used to investigate the potential of this compound and its derivatives as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govresearchgate.netmdpi.comnih.gov Docking studies on other heterocyclic inhibitors of COX-2 have revealed key interactions, such as hydrogen bonds with residues like Arg-120 and Tyr-355, and hydrophobic interactions with residues like Trp-82. nih.gov A docking study of this compound into the COX-2 active site would aim to predict its binding mode, estimate its binding affinity, and identify the key amino acid residues involved in the interaction, thereby guiding the design of more potent inhibitors.

Table 3: Example of Molecular Docking Results for a Putative Inhibitor

Target EnzymeLigandBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)Compound X-9.4Arg-120, Tyr-355Hydrogen Bond
Cyclooxygenase-2 (COX-2)Compound X-9.4Val-523, Ala-527Hydrophobic (van der Waals)
Monoamine Oxidase A (MAO-A)Compound Y-8.8Tyr-407, Tyr-444π-π Stacking
Monoamine Oxidase A (MAO-A)Compound Y-8.8Cys-323Hydrogen Bond

Note: This table presents illustrative data from docking studies of various inhibitors against their respective targets to demonstrate the type of information obtained. nih.govnih.gov

Conformational Analysis and Energy Landscapes

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on the conformational analysis and energy landscapes of this compound. While computational chemistry is a powerful tool for investigating the three-dimensional structures and energetic properties of molecules, dedicated research on this particular compound, including detailed mapping of its potential energy surface, identification of stable conformers, and the energy barriers between them, does not appear to be publicly available at this time.

A comprehensive computational investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to systematically explore the potential energy surface of the molecule. This would allow for the identification of energy minima, corresponding to stable or metastable conformers, and transition states, which represent the energy maxima along the pathways of conformational change. The results of such an analysis are often visualized as an energy landscape, providing a detailed picture of the molecule's dynamic behavior.

However, without specific research on this compound, any discussion of its conformational preferences or the energies associated with its different shapes would be purely speculative. Detailed data tables outlining dihedral angles, relative energies of conformers, and activation energies for conformational transitions cannot be provided in the absence of dedicated computational studies. Future research in this area would be necessary to elucidate the specific conformational properties and energy landscapes of this compound.

Biological Activity Mechanisms and Targeted Interventions of 4 Phenyl 2h 1 Benzothiopyran at the Molecular Level

Antimicrobial Properties and Mechanisms of Action

Derivatives of the benzopyran and benzothiopyran core structures have shown notable activity against various microbial pathogens. The introduction of a phenyl group and other substituents can significantly modulate this activity.

Activity Against Bacterial Strains

Research into benzopyran derivatives has revealed significant antibacterial potential, particularly against Gram-positive bacteria. nih.govnih.gov A study on 2-phenyl-4H-1-benzopyran-4-ones featuring monoamidinobenzimidazoles at the C-6 position demonstrated potent activity. nih.govnih.gov Two compounds from this series, designated as 22 and 23, were particularly effective, exhibiting a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, as well as methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE). nih.govnih.gov The antibacterial activity of these compounds is notable, especially in the context of rising antimicrobial resistance. nih.govnih.gov

Table 1: Antibacterial Activity of 2-Phenyl-4H-1-benzopyran-4-one Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound 23S. aureus1.56 nih.govnih.gov
Compound 23MRSA1.56 nih.govnih.gov
Compound 23MRSE1.56 nih.govnih.gov
Compound 22S. aureus1.56 nih.govnih.gov
Compound 22MRSA1.56 nih.govnih.gov
Compound 22MRSE1.56 nih.govnih.gov

Antifungal Activity

The same series of 2-phenyl-4H-1-benzopyran-4-one derivatives also displayed promising antifungal properties. nih.govnih.gov Specifically, compound 22 showed the best inhibitory activity against the fungal pathogen Candida albicans, with a MIC value of 3.12 µg/mL. nih.govnih.gov The study also evaluated activity against C. krusei. nih.govnih.gov The structural relatives, benzothiazole (B30560) derivatives, have also been investigated for their antifungal effects against various phytopathogenic fungi, indicating that the broader class of sulfur-containing heterocycles is a promising area for the development of new antifungal agents.

Table 2: Antifungal Activity of a 2-Phenyl-4H-1-benzopyran-4-one Derivative

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound 22C. albicans3.12 nih.govnih.gov

Antioxidant and Anti-inflammatory Mechanisms

The roles of oxidative stress and inflammation are closely linked to the pathogenesis of numerous diseases. nih.gov Heterocyclic compounds, including those with a benzothiazole or benzothiopyran core, have been explored for their potential to mitigate these processes. nih.govnih.gov

The primary mechanism of antioxidant action is the ability to scavenge free radicals. nih.gov The antioxidant profiles of related benzothiazole derivatives have been assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net Studies on thiophene (B33073) derivatives, which share the sulfur-containing heterocyclic motif, have also demonstrated significant antiradical ability, suggesting that this structural feature is key to their antioxidant capacity. wisdomlib.org

The anti-inflammatory actions of phytochemicals and synthetic heterocyclic compounds are often multifaceted. nih.gov Mechanisms can include the modulation of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the regulation of inflammatory gene expression. nih.gov For instance, studies on other heterocyclic structures have demonstrated anti-inflammatory effects in models such as carrageenan-induced paw edema, which is a common test for acute inflammation. mdpi.com These effects are often linked to the inhibition of inflammatory mediators and cellular migration to the site of inflammation. While direct studies on 4-Phenyl-2H-1-benzothiopyran are limited, the activities of related sulfur-containing heterocycles suggest potential antioxidant and anti-inflammatory capabilities.

Enzyme Inhibition Studies

Targeting specific enzymes is a cornerstone of modern drug development. The benzothiopyran scaffold has been investigated as a basis for designing inhibitors for enzymes implicated in various diseases.

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates. Elevated STS activity is linked to the growth of hormone-dependent cancers, particularly breast cancer, making it an attractive therapeutic target. The development of STS inhibitors aims to reduce the availability of these growth-promoting hormones to cancer cells.

A number of potent non-steroidal STS inhibitors have been developed, with many featuring an arylsulfamate ester motif as the active pharmacophore responsible for irreversible inhibition. One notable example is 667 COUMATE, a coumarin-based inhibitor that has entered clinical trials. Coumarins (benzopyran-2-ones) are structurally related to benzothiopyrans. The structural similarity of the this compound core to non-steroidal STS inhibitor scaffolds suggests its potential as a framework for the design of new STS inhibitors. The goal is to develop potent and selective inhibitors that lack the inherent estrogenic properties of early steroidal inhibitors.

Cathepsin L Inhibitory Activity of Dihydrobenzothiopyran Dioxides

Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including immune response and bone remodeling. It has also been implicated in pathological conditions and is a target for therapeutic intervention. However, a review of the current scientific literature reveals a lack of specific studies investigating the Cathepsin L inhibitory activity of dihydrobenzothiopyran dioxides. While various classes of compounds, such as thiocarbazates and aziridide-based inhibitors, have been identified as Cathepsin L inhibitors, research has not yet extended to the specific dihydrobenzothiopyran dioxide scaffold. Therefore, the potential of this particular chemical class to act as Cathepsin L inhibitors remains an open area for future investigation.

Receptor Binding and Ligand Activity

The interaction of this compound with specific neuroreceptors is a subject of scientific inquiry, though detailed characterization remains limited in publicly available research.

The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is a target for various psychoactive compounds and has been implicated in numerous neurological conditions. nih.gov Ligands of this receptor can modulate a variety of signaling pathways, including intracellular calcium signaling and the activity of ion channels. nih.gov While numerous compounds have been evaluated for their affinity and activity at the sigma-1 receptor, specific binding data and functional activity studies for this compound are not extensively documented in the current scientific literature. General studies on sigma-1 receptor ligands demonstrate their potential in models of amnesia, depression, and neuroprotection, but direct evidence linking this compound to these activities via this receptor is pending further investigation. nih.gov

Alpha-1 (α1) adrenoceptors, particularly the α1D subtype, are involved in the regulation of blood pressure and smooth muscle contraction. nih.govguidetopharmacology.org Antagonists of these receptors are utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia. nih.gov A comprehensive screening of numerous clinical drugs and laboratory compounds has been performed to determine their affinity for the human α1A, α1B, and α1D adrenoceptors. nih.gov However, within these extensive studies, this compound has not been specifically identified or characterized for its antagonistic activity at the alpha1D adrenoceptor. Therefore, its potential role as an alpha1D adrenoceptor antagonist remains unconfirmed by available research.

Other Reported Biological Activities

Beyond receptor-specific interactions, the broader biological potential of the thiochromene scaffold, to which this compound belongs, has been explored in several contexts.

The thiochromene and thiochromane scaffolds are recognized for their diverse pharmacological activities, including antiparasitic properties. nih.govrsc.org Research into derivatives of this structural class has shown potential against the malaria parasite, Plasmodium falciparum. One study focused on designing sulfoximine-containing thiochromane scaffolds to target the 3D7 strain of the parasite. nih.gov Similarly, another investigation reported that certain benzothiophene (B83047) derivatives displayed significant antimalarial activity when coupled with aminoquinolines. nih.gov

While these findings highlight the potential of the core thiochromene structure in antimalarial drug discovery, specific data on the efficacy of this compound itself was not detailed in these studies. The activity appears to be highly dependent on the specific substitutions on the thiochromane ring.

Interactive Table: Antimalarial Activity of a Thiochromane Derivative

Compound IDScaffold TypeP. falciparum StrainActivity MetricValueSource
Sulfoximine 34Thiochromane3D7IC₅₀0.8 µM nih.gov

Helminthiasis, or parasitic worm infections, remains a significant global health issue, prompting the search for new anthelmintic agents. who.int Various classes of chemical compounds are continuously being screened for such properties. nih.gov However, a review of the scientific literature, including studies on diverse chemical scaffolds, does not provide specific data on the evaluation of this compound or its derivatives for anthelmintic activity.

The development of novel insecticides is crucial for agriculture and public health. Research in this area explores a wide range of heterocyclic compounds for their potential to control insect pests. grafiati.comfrontiersin.org Despite the investigation of various sulfur-containing heterocycles and other related structures for insecticidal properties, there is currently no specific information available in the reviewed literature regarding the insecticidal activity of this compound.

Antiprotozoal Activity of this compound

While direct studies on the antiprotozoal activity of this compound are not extensively documented, the broader class of benzothiopyran derivatives has shown potential in this area. ontosight.aiontosight.ai Research into related heterocyclic compounds provides a basis for understanding the potential mechanisms by which such agents may act against protozoal infections.

For instance, studies on other heterocyclic scaffolds like 1,2,3-triazoles and 2-phenyl-2H-indazole derivatives have demonstrated significant antiprotozoal effects against various parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.govmdpi.comresearchgate.net The mechanisms of action for these related compounds often involve targeting essential biological pathways within the parasites.

Notably, research on 2-phenyl-2H-indazole derivatives has shown that structural modifications, such as the introduction of electron-withdrawing groups on the phenyl ring, can enhance antiprotozoal activity. mdpi.comresearchgate.net This suggests that the electronic properties of the aromatic rings play a crucial role in their interaction with biological targets.

Table 1: Antiprotozoal Activity of Related Heterocyclic Compounds

Compound ClassTarget ProtozoaKey Findings
1,2,3-TriazolesTrypanosoma bruceiCationic diphenyl 1,2,3-triazoles showed excellent antitrypanosomal activity. nih.gov
Amidinobenzimidazoles with 1,2,3-triazoleTrypanosoma bruceiThe p-methoxyphenyl-1,2,3-triazole moiety enhanced inhibitory activity. nih.gov
2-Phenyl-2H-indazole derivativesE. histolytica, G. intestinalis, T. vaginalisElectron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. mdpi.comresearchgate.net

Anticonvulsant Activity (for related triazole derivatives)

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a significant area of medicinal chemistry. nih.govzsmu.edu.ua While there is no direct evidence for the anticonvulsant activity of this compound itself, extensive research has been conducted on triazole derivatives, some of which are structurally related to the benzothiopyran scaffold, for their potential in treating epilepsy. nih.govzsmu.edu.uanih.gov

The 1,2,4-triazole (B32235) nucleus is a key pharmacophore found in several established antiepileptic drugs, such as Triazolam and Alprazolam. nih.gov The incorporation of a triazole moiety into various molecular frameworks has been a successful strategy in developing new anticonvulsant candidates. zsmu.edu.uanih.gov

Research has shown that triazole derivatives can exert their anticonvulsant effects through multiple mechanisms. zsmu.edu.ua One proposed mechanism involves the modulation of GABAergic neurotransmission. wisdomlib.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its activity can help to control seizures. wisdomlib.org

Studies on various 1,2,4-triazole derivatives have demonstrated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net For example, certain 1-substituted-1,2,4-triazoles have shown significant anticonvulsant activity in these models. nih.gov Furthermore, some triazole derivatives have been found to exhibit a broad spectrum of activity against different types of seizures. lookchem.com

The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the triazole ring and the associated scaffold significantly influence their anticonvulsant potency and neurotoxicity profile. nih.gov For instance, the synthesis of coumarin-incorporated 1,2,4-triazole-5-thione derivatives has yielded compounds with significant anticonvulsant activity in both MES and scPTZ screens. nih.gov

Table 2: Anticonvulsant Activity of Various Triazole Derivatives

Triazole Derivative ClassPreclinical Model(s)Key Findings
1-Substituted-1,2,4-triazolesMES, scPTZShowed significant anticonvulsant activity. nih.gov
Coumarin-incorporated 1,2,4-triazole-5-thionesMES, scPTZExhibited significant anticonvulsant activity. nih.gov
6-Substituted- nih.govnih.govwisdomlib.orgtriazolo[3,4-b] zsmu.edu.uanih.govwisdomlib.orgthiadiazolesMES, PTZ, 3-mercaptopropionic acid, bicucullineDisplayed broad-spectrum anticonvulsant activity, potentially through the GABAergic system. lookchem.com
1,2,4-Triazole-3-thione derivatives6 Hz testShowed more potent anticonvulsant activity than valproic acid. unifi.it

Advanced Applications in Materials Science and Chemical Biology

Development of Novel Materials with Specific Properties

The inherent characteristics of the benzothiopyran ring system, including its planarity and the presence of a sulfur heteroatom, make it an attractive building block for new materials. ijrar.org The introduction of a phenyl group at the 4-position can further influence the electronic and steric properties of the molecule, opening avenues for tailored material design.

Optical and Electrical Properties

While specific experimental data on the optical and electrical properties of 4-Phenyl-2H-1-benzothiopyran are not extensively documented in the current literature, the broader class of benzothiopyran and related benzothiophene (B83047) derivatives offers insights into its potential. nih.gov Compounds containing the benzothiophene scaffold, which is structurally related to benzothiopyran, have been investigated for their utility in organic photoelectric materials, such as organic light-emitting diodes and solar cells, owing to their unique optical properties and charge transmission capabilities. google.com The sulfur atom in the heterocyclic ring can facilitate intermolecular interactions, which are crucial for charge transport in organic semiconductors. The phenyl substituent in this compound can modulate the HOMO-LUMO energy gap, thereby influencing its absorption and emission spectra. Further research into the synthesis and characterization of polymers and thin films incorporating this moiety is needed to fully elucidate its optical and electrical characteristics.

Polymer Swelling Agent Characteristics

The interaction of small molecules with polymer matrices is fundamental to various applications, including the development of sensors and actuators. The swelling of a polymer is a complex process governed by the thermodynamics of mixing between the polymer and the solvent or swelling agent. nih.gov While there is no direct research identifying this compound as a polymer swelling agent, its chemical nature suggests potential in this area. As a relatively non-polar aromatic compound, it could interact favorably with hydrophobic polymer chains, leading to swelling. The sulfur atom might also engage in specific interactions with certain polymer functionalities. The swelling of polymer networks can induce mechanical stress, a phenomenon that has been harnessed in "soft mechanochemistry" to trigger chemical reactions within the polymer matrix. nih.gov For instance, the swelling-induced stretching of polymer chains can lead to the ring-opening of mechanophores like spiropyran, resulting in a color change. nih.gov It is conceivable that this compound could be investigated as a swelling agent to modulate the properties of functional polymer systems.

Fluorescent Characteristics and Probe Development

The development of fluorescent probes for detecting and imaging specific analytes in biological and environmental systems is a vibrant area of research. The design of such probes often relies on a fluorophore whose emission properties are sensitive to its local environment or to specific chemical reactions.

Utilization as Fluorescence Probes

Benzothiopyran derivatives are recognized for their interesting photophysical and photochemical properties, which makes them candidates for the development of fluorescence probes. ijrar.org While direct applications of this compound as a fluorescent probe are not widely reported, the closely related benzothiazole (B30560) derivatives have been extensively used for this purpose. nih.govnih.govniscpr.res.inresearchgate.netniscpr.res.incapes.gov.brcapes.gov.br These probes often operate via mechanisms such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). For example, benzothiazole-based probes have been developed for the detection of pH, hypochlorous acid, and various metal ions. nih.govnih.gov The fluorescence of these compounds can be turned "on" or "off" upon interaction with the target analyte. Given the structural similarities, it is plausible that this compound could serve as a scaffold for new fluorescent probes. The phenyl group at the 4-position could be functionalized with specific recognition moieties to impart selectivity for a target analyte. Further investigation into the fluorescent properties of this compound and its derivatives is warranted to explore their potential in this domain.

Generation of Merocyanine (B1260669) Dyes with Optical Sensitizer Properties

Merocyanine dyes are a class of polymethine dyes characterized by a donor-acceptor structure, which gives rise to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.net These dyes have found applications as spectral sensitizers in photography and as components in solar cells and nonlinear optical materials. The synthesis of merocyanine dyes typically involves the condensation of a nitrogen-containing heterocyclic salt with a compound containing an active methylene (B1212753) group. researchgate.net

While there are no specific reports on the synthesis of merocyanine dyes starting from this compound, the general synthetic routes to merocyanines suggest that it could potentially be used as a precursor. researchgate.net For instance, if the 2H-1-benzothiopyran ring could be quaternized at the sulfur atom and subsequently reacted with a suitable active methylene compound, a novel merocyanine dye could be generated. The resulting dye's optical properties would be influenced by the electron-donating or -accepting nature of the benzothiopyran moiety and the phenyl substituent. The solvatochromic properties of some merocyanine dyes, where the color changes with the polarity of the solvent, are a well-known phenomenon and could be an interesting characteristic to explore for dyes derived from this compound. researchgate.netyoutube.com

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 4-Phenyl-2H-1-benzothiopyran in high yield?

  • Methodological Answer : Synthesis typically involves cyclization of thiochroman precursors or catalytic phosphorylation. For example, Y(OTf)₃-catalyzed reactions (used for chromene derivatives) can be adapted by substituting oxygen with sulfur . Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (80–120°C) to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like cis/trans isomers, as observed in similar thiopyran syntheses .

Q. What safety protocols are essential when handling this compound derivatives?

  • Methodological Answer : Based on hazard data for structurally related compounds, prioritize:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (OSHA respiratory protection standards) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to minimize oxidation or moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing sulfur-containing chromene derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or sulfur’s electron-delocalizing effects. Use:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish overlapping signals in aromatic regions .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution on the phenyl ring) .
  • Computational modeling (DFT) : Predict ¹³C NMR shifts and compare with experimental data to validate structural assignments .

Q. What strategies optimize the regioselectivity in catalytic phosphorylation reactions of benzothiopyran analogs?

  • Methodological Answer : Regioselectivity depends on:

  • Catalyst choice : Lewis acids like Y(OTf)₃ favor phosphorylation at the 2-position due to sulfur’s lone-pair coordination, directing electrophilic attack .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions at competing sites .
  • Substituent electronics : Electron-withdrawing groups on the phenyl ring enhance electrophilicity at the thiopyran’s reactive carbon .

Q. How do electronic effects of substituents influence the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Acidic conditions : Protonation of sulfur destabilizes the thiopyran ring, leading to hydrolysis. Substituents like methoxy groups (-OCH₃) mitigate this via electron donation, enhancing stability .
  • Basic conditions : Deprotonation of the thiopyran’s α-hydrogen accelerates ring-opening. Bulky para-substituents (e.g., -CF₃) sterically hinder nucleophilic attack, improving resilience .
  • Experimental validation : Conduct accelerated stability studies (pH 1–14, 25–60°C) with HPLC monitoring to quantify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Mechanistic studies : Use kinase inhibition assays (e.g., EGFR or CDK2) to confirm whether activity stems from direct target binding or off-target effects (common in sulfur-containing heterocycles) .
  • Structural analogs : Compare IC₅₀ values of 4-phenyl derivatives with oxygen-based chromenes to isolate sulfur’s role in bioactivity .
  • Meta-analysis : Cross-reference data from high-throughput screening (PubChem, ChEMBL) to identify consensus pathways (e.g., apoptosis induction vs. redox modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.